molecular formula C12H10N2O3 B1274019 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-13-8

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1274019
CAS No.: 383136-13-8
M. Wt: 230.22 g/mol
InChI Key: HQLKHBMJCLBYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitro group at the 5-position and a methyl group at the 2-position of the phenyl ring, along with a formyl group attached to the pyrrole ring

Scientific Research Applications

  • Molecular Magnetism : A study by Giannopoulos et al. (2014) discusses the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in creating a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior.

  • Electron Paramagnetic Resonance (EPR) Studies : Research by He et al. (1999) investigated a series of new 1-methyl-2-substituted-5-pyrrolylcarbonyl fluorinated nitroxides using EPR, which are generated from similar pyrrole carbaldehydes.

  • Electrochromic Materials : A study by Variş et al. (2006) focused on the synthesis of a mixture of isomers of 1-(4-nitrophenyl)-1H-pyrrole, used in producing soluble polymers for electrochromic devices.

  • Synthesis of Pyrrol-2(5H)-ones : Niknam and Mojikhalifeh (2014) synthesized various 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a green, solvent-free method, where similar pyrrole carbaldehydes can be utilized.

  • Organometallic Chemistry : Denat et al. (1992) explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes, showcasing the use of pyrrole carbaldehydes in organometallic synthesis.

  • Pyrrolo[1,2-a]indoles Synthesis : Kametani et al. (1976) conducted research on the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, demonstrating the versatility of pyrrole carbaldehydes in synthesizing complex heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce the nitro group at the 5-position.

    Pyrrole Formation: The nitrated compound is then subjected to a cyclization reaction with an appropriate reagent to form the pyrrole ring.

    Formylation: Finally, the formyl group is introduced at the 2-position of the pyrrole ring through a formylation reaction, often using Vilsmeier-Haack conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-9-4-5-10(14(16)17)7-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLKHBMJCLBYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.